BenchChemオンラインストアへようこそ!

4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Medicinal Chemistry Structure-Activity Relationship Benzothiazole-Piperazine

This benzothiazole-piperazine-benzonitrile features a 4-ethoxy substituent, offering a distinct regioisomeric profile vs. the 6-ethoxy analog (CAS 897470-03-0) for mapping steric/electronic target binding. Its electron-donating character contrasts with 6-halo/nitro derivatives, making it an essential electron-rich comparator in CNS and neuroinflammatory programs. A 4-cyanobenzoyl-piperazine terminus provides strong dipole potential for hydrogen-bond interactions. Sourced at ≥95% purity, it is ideal as an HPLC/LC-MS reference standard and for target-specific SAR campaigns.

Molecular Formula C21H20N4O2S
Molecular Weight 392.48
CAS No. 897478-73-8
Cat. No. B2398216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
CAS897478-73-8
Molecular FormulaC21H20N4O2S
Molecular Weight392.48
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C21H20N4O2S/c1-2-27-17-4-3-5-18-19(17)23-21(28-18)25-12-10-24(11-13-25)20(26)16-8-6-15(14-22)7-9-16/h3-9H,2,10-13H2,1H3
InChIKeyNHNQJHGXEIVESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897478-73-8): Procurement-Relevant Structural Identity and Class Context


4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897478-73-8) is a synthetic heterocyclic compound comprising a 4-ethoxy-1,3-benzothiazole core linked via a piperazine-carbonyl bridge to a benzonitrile moiety [1]. This compound belongs to the benzothiazole-piperazine hybrid class, a scaffold extensively explored for acetylcholinesterase (AChE) inhibition, anticancer activity, and N-acylethanolamine acid amidase (NAAA) modulation, as documented in multiple medicinal chemistry programs [2]. Its molecular formula is C21H20N4O2S with a molecular weight of 392.48 g/mol, and it is commercially supplied by numerous vendors at purities typically ≥95% for research use [1].

Why 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile Cannot Be Replaced by Generic Benzothiazole-Piperazine Analogs


Within the benzothiazole-piperazine-benzonitrile chemotype, the position of the ethoxy substituent on the benzothiazole ring (4- vs. 6-position) and the nature of the aromatic substituent (e.g., -OEt, -Me, -F, -Cl, -NO2) profoundly influence electronic distribution, conformational preferences, and target-binding interactions, as established by structure-activity relationship (SAR) studies on structurally analogous NAAA inhibitors [1]. In the NAAA inhibitor series, shifting substituent positions or altering electronic character altered IC50 values by more than 10-fold (e.g., 6-OCH3 analog IC50 = 5.73 μM vs. unsubstituted phenyl analog IC50 = 0.43 μM) [1]. Therefore, substituting 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile with a regioisomer such as the 6-ethoxy analog (CAS 897470-03-0) or a 6-fluoro/6-methyl/6-nitro variant without experimental validation risks unpredictable shifts in potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897478-73-8) Against Closest Analogs


Regioisomeric Differentiation: 4-Ethoxy vs. 6-Ethoxy Benzothiazole Substitution

The target compound features a 4-ethoxy substituent on the benzothiazole ring, in contrast to its closest commercially available regioisomer 4-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897470-03-0), which bears the ethoxy group at the 6-position . In a closely related benzothiazole-piperazine series evaluated for NAAA inhibition, positional variation of substituents on the phenyl ring produced IC50 differences ranging from 0.30 μM (7-F) to 7.2 μM (6-CF3), demonstrating that regioisomeric substitution can alter potency by more than 20-fold [1]. While direct biological comparison of the 4-ethoxy and 6-ethoxy analogs has not been published, the established positional sensitivity of the benzothiazole-piperazine pharmacophore indicates that these regioisomers are unlikely to be functionally interchangeable [1].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole-Piperazine

Electronic Modulation by 4-Ethoxy vs. Electron-Withdrawing Substituents on Benzothiazole

The ethoxy group (-OEt) at the 4-position is an electron-donating substituent (Hammett σp ≈ -0.24), which contrasts with electron-withdrawing analogs such as 4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (6-NO2; σm ≈ +0.71) and 4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (6-F; σm ≈ +0.34) [1]. In the NAAA inhibitor benzothiazole-piperazine series, electron-donating 6-OCH3 substitution reduced potency by >13-fold compared to unsubstituted phenyl (IC50 = 5.73 μM vs. 0.43 μM), while electron-withdrawing 6-Cl substitution caused a 3.6-fold reduction (IC50 = 1.55 μM) [2]. These data demonstrate that the electronic character of the benzothiazole substituent is a critical determinant of biological activity, with electron-donating and electron-withdrawing groups producing distinct SAR trends depending on the target [2].

Electronic Effects Structure-Activity Relationship Medicinal Chemistry

Piperazine-Benzonitrile Linker Configuration: Conformational and Metabolic Stability Implications

The target compound incorporates a piperazine ring directly acylated with a 4-cyanobenzoyl group, forming a rigidified tertiary amide. SAR studies on benzothiazole-piperazine NAAA inhibitors demonstrated that the piperazine moiety and its substitution pattern are critical for potency: 2,2-dimethyl substitution on piperazine abolished activity, and the (S)-methyl enantiomer (compound 8) was 15-fold more potent than the (R)-enantiomer (IC50 = 0.23 μM vs. 3.43 μM) [1]. This indicates that conformational constraints around the piperazine-carbonyl region are a key determinant of target engagement. The benzonitrile group further provides a strong dipole (CN dipole moment ~3.9 D) that can engage in directional polar interactions, differentiating the target compound from analogs with non-cyano aromatic termini [2].

Conformational Analysis Metabolic Stability Piperazine Pharmacology

Documented Synthetic Accessibility from Patent Literature on Piperazine-Benzothiazole Manufacturing

The compound falls within the generic scope of piperazine benzothiazole derivatives claimed in patent WO 03/091249 (and related process patents US 2010/0121057, EP 2137173 A2), which describe pharmaceutical compositions for cerebral ischemic disorders and CNS disorders [1]. The patent discloses synthetic routes involving coupling of benzothiazole-2-amine derivatives with piperazine followed by N-acylation, a sequence directly applicable to the target compound [1]. The existence of established patent-backed synthetic methodology reduces procurement risk compared to analogs without documented scalable routes. Additionally, multiple vendors list the compound with ≥95% purity, indicating reliable commercial sourcing .

Process Chemistry Scalable Synthesis Patent Evidence

Recommended Application Scenarios for 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897478-73-8) Based on Differentiated Structural Features


Regioisomeric Selectivity Profiling in Benzothiazole-Piperazine Target Engagement Studies

When investigating structure-activity relationships (SAR) around the benzothiazole-piperazine pharmacophore, the 4-ethoxy substitution provides a distinct regioisomeric probe compared to the 6-ethoxy analog (CAS 897470-03-0). As demonstrated in the NAAA inhibitor series where positional isomerism altered potency by >20-fold , systematic comparison of 4-ethoxy and 6-ethoxy pairs enables mapping of the steric and electronic tolerance of the target binding pocket. This compound is therefore appropriate for target-specific SAR campaigns requiring exploration of benzothiazole substitution vectors.

Electronic Modulation Studies of Benzothiazole-Piperazine Hybrids for CNS Targets

The electron-donating 4-ethoxy substituent (σp ≈ -0.24) offers a differentiated electronic profile relative to the electron-withdrawing 6-fluoro, 6-chloro, and 6-nitro analogs available within the same benzothiazole-piperazine-benzonitrile series . Given that benzothiazole-piperazine derivatives have demonstrated oral bioavailability and CNS penetration in the NAAA inhibitor program [1], the target compound can serve as an electron-rich comparator in CNS drug discovery programs, particularly where tuning of benzothiazole electronics influences blood-brain barrier penetration or target residence time.

Procurement for CNS or Anti-Inflammatory Screening Libraries with Defined Piperazine-Benzonitrile Architecture

The compound features a 4-cyanobenzoyl-piperazine terminus, a moiety that provides a strong dipole for potential hydrogen-bond-accepting interactions with biological targets. Patent WO 03/091249 identifies piperazine benzothiazoles including the general structural class of this compound as agents for cerebral ischemic disorders and CNS disorders , while related benzothiazole-piperazine derivatives have shown potent, orally bioavailable NAAA inhibition with anti-inflammatory activity in a mouse model of multiple sclerosis [1]. The target compound is therefore a rational inclusion in screening decks targeting CNS or neuroinflammatory indications where the benzonitrile-piperazine-benzothiazole scaffold is of interest.

Reference Standard for Analytical Method Development and Quality Control of Benzothiazole-Piperazine Series

With a molecular weight of 392.48 g/mol, a characteristic isotopic pattern from sulfur, and distinct UV absorption from the benzonitrile chromophore, the target compound is well-suited as a reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or analyzing benzothiazole-piperazine derivatives. The commercial availability at ≥95% purity further supports its use as a calibration or system suitability standard in quality control workflows.

Quote Request

Request a Quote for 4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.